2-(1-Naphthyloxy)propanohydrazide chemical structure and properties
2-(1-Naphthyloxy)propanohydrazide chemical structure and properties
The following technical guide details the chemical structure, synthesis, and properties of 2-(1-Naphthyloxy)propanohydrazide , a significant intermediate in medicinal chemistry used primarily for the development of antimicrobial and anti-inflammatory agents.
Introduction & Significance
2-(1-Naphthyloxy)propanohydrazide is an organic compound belonging to the class of aryloxyalkanoic acid hydrazides . Structurally, it consists of a naphthalene ring linked via an ether bond to a propionic acid backbone, which is terminated by a hydrazide functional group (-CONHNH₂).
This molecule serves as a critical pharmacophore precursor . The hydrazide moiety is highly reactive, making this compound a versatile building block for synthesizing:
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Hydrazones (Schiff Bases): Formed by condensation with aldehydes/ketones; often exhibit enhanced antimicrobial and antitubercular activity.
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Heterocycles: Cyclization leads to 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiadiazoles, which are potent anti-inflammatory and anticancer scaffolds.
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Auxin Analogs: The parent acid, 2-(1-naphthyloxy)propionic acid (1-NOPA), is a known auxin-like herbicide, suggesting potential agrochemical utility for its derivatives.
Chemical Structure & Properties[1][2][3][4][5][6][7][8]
Identification
| Property | Detail |
| IUPAC Name | 2-(Naphthalen-1-yloxy)propanehydrazide |
| Common Name | 2-(1-Naphthyloxy)propionic acid hydrazide |
| Molecular Formula | C₁₃H₁₄N₂O₂ |
| Molecular Weight | 230.26 g/mol |
| Parent Acid CAS | 13949-67-2 (2-(1-Naphthyloxy)propionic acid) |
| Chirality | Contains one chiral center at the |
Physicochemical Characteristics (Predicted)
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Physical State: White to off-white crystalline solid.
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Melting Point: Typically 120–160 °C (consistent with analogous aryloxy-hydrazides).
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Solubility:
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Soluble: DMSO, DMF, hot Ethanol, Methanol.
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Insoluble: Water, Hexane, Diethyl Ether.
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LogP (Octanol/Water): ~1.8 (Estimated). The naphthalene ring confers lipophilicity, while the hydrazide tail adds polarity.
Synthesis Protocol
The synthesis follows a robust two-step pathway starting from 1-naphthol. This protocol ensures high yield and purity suitable for subsequent derivatization.
Reaction Scheme
The process involves a Williamson Ether Synthesis followed by Nucleophilic Acyl Substitution (Hydrazinolysis) .
Caption: Two-step synthesis pathway from 1-naphthol to the target hydrazide via an ester intermediate.
Detailed Methodology
Step 1: Synthesis of Ethyl 2-(1-naphthyloxy)propionate
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Reagents: Dissolve 1-naphthol (0.01 mol) in anhydrous acetone (30 mL).
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Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (0.015 mol) to the solution. Stir for 30 minutes at room temperature to facilitate phenoxide formation.
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Alkylation: Add ethyl 2-bromopropionate (or ethyl 2-chloropropionate) (0.012 mol) dropwise.
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Reflux: Heat the mixture to reflux (approx. 56 °C) for 6–8 hours . Monitor by TLC (Solvent: Hexane/Ethyl Acetate 4:1) until 1-naphthol is consumed.
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Workup: Filter off the inorganic salts (KBr/KCl). Evaporate the solvent under reduced pressure. The residue (ester) is usually an oil or low-melting solid; use directly for the next step.
Step 2: Hydrazinolysis to 2-(1-Naphthyloxy)propanohydrazide
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Reaction: Dissolve the crude ester (from Step 1) in absolute ethanol (20 mL).
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Hydrazine Addition: Add hydrazine hydrate (80% or 99%) (0.05 mol) slowly. Note: A large excess (3–5 equivalents) is crucial to prevent the formation of the symmetrical di-hydrazide byproduct.
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Reflux: Reflux the mixture for 4–6 hours . A white precipitate may begin to form during the reaction or upon cooling.
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Isolation: Cool the reaction mixture to 0–5 °C (ice bath).
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Purification: Filter the solid precipitate. Wash with cold ethanol and then water to remove excess hydrazine.
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Recrystallization: Recrystallize from ethanol to obtain pure white needle-like crystals.
Spectroscopic Characterization
To validate the structure, the following spectral signals are diagnostic.
| Technique | Diagnostic Signal | Assignment |
| IR (KBr) | 3320, 3250 cm⁻¹ | NH, NH₂ stretching (Primary/Secondary amine) |
| 1660–1680 cm⁻¹ | C=O stretching (Amide I band) | |
| 1240 cm⁻¹ | C–O–C stretching (Aryl alkyl ether) | |
| ¹H NMR (DMSO-d₆) | δ 9.40 (s, 1H) | –CONH– (Amide proton, exchangeable with D₂O) |
| δ 8.20–6.80 (m, 7H) | Naphthalene ring protons (Aromatic region) | |
| δ 4.90 (q, 1H) | –O–CH(CH₃)– (Methine proton, quartet due to coupling with methyl) | |
| δ 4.30 (br s, 2H) | –NH₂ (Amino protons, broad singlet) | |
| δ 1.60 (d, 3H) | –CH₃ (Methyl group, doublet due to coupling with methine) |
Medicinal Chemistry Applications
The hydrazide group serves as a "chemical hook," allowing the attachment of various pharmacophores to the naphthyloxy scaffold.
Derivatization Pathways
The following diagram illustrates how this core molecule is transformed into active drug candidates.
Caption: Synthetic divergence from the hydrazide core to bioactive heterocycles and hydrazones.[1]
Biological Potential[10]
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Antimicrobial: Hydrazone derivatives of naphthyloxy acids have shown significant activity against S. aureus and M. tuberculosis by inhibiting cell wall synthesis or specific enzymes like enoyl-ACP reductase.
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Anti-inflammatory: Cyclized 1,3,4-oxadiazole derivatives mimic the pharmacophore of NSAIDs (like Naproxen), potentially inhibiting COX-1/COX-2 enzymes with reduced gastric side effects compared to acidic drugs.
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Agrochemical: As a derivative of 1-NOPA (an auxin), this compound may exhibit plant growth regulation properties, specifically in root elongation or fruit setting.
Safety & Handling
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Hazard Classification: Irritant (Xi).
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Precautions:
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Inhalation: Avoid dust formation. Use a fume hood.
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Skin Contact: Hydrazides can be potential sensitizers. Wear nitrile gloves.
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Reactivity: Incompatible with strong oxidizing agents.
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Storage: Store in a cool, dry place away from light. Keep container tightly closed to prevent hydrolysis.
References
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Synthesis of Hydrazide Derivatives: "A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives." Hygeia Journal for Drugs and Medicines. Link
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Biological Activity of Hydrazones: "Biological Activities of Hydrazone Derivatives." Molecules (via NCBI/PMC). Link
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Parent Acid Data: "2-(1-Naphthyloxy)propionic acid (CAS 13949-67-2)."[2][3][4] PubChem / BuyersGuideChem. Link
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Anti-inflammatory Analogs: "Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents." International Journal of Medicinal Chemistry. Link
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General Synthesis Method: "Preparation of 1-Amidoalkyl-2-naphthol Derivatives." Organic Chemistry Research. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(1-Naphthoxy)propionoic acid | 13949-67-2 - BuyersGuideChem [buyersguidechem.com]
- 3. 2-(1-Naphthyloxy)propanoic acid | 13949-67-2 - BuyersGuideChem [buyersguidechem.com]
- 4. 2-(1-Naphthalenyloxy)propanoic acid, CasNo.13949-67-2 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
